S-(3-Ethoxy-3-oxopropyl)-L-cysteine

Description

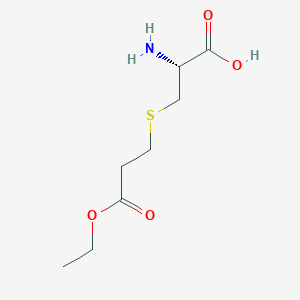

S-(3-Ethoxy-3-oxopropyl)-L-cysteine is a cysteine derivative characterized by an ethoxy-oxopropyl group attached to the sulfur atom of L-cysteine. Its molecular formula is C₉H₁₅NO₅S, with a molecular weight of 249.28 g/mol (CAS 99651-61-3) . Structurally, it contains an ethoxy ester (‑OCH₂CH₃) and a ketone group (‑CO‑) in the side chain, distinguishing it from other cysteine conjugates.

Properties

CAS No. |

3958-14-3 |

|---|---|

Molecular Formula |

C8H15NO4S |

Molecular Weight |

221.28 g/mol |

IUPAC Name |

(2R)-2-amino-3-(3-ethoxy-3-oxopropyl)sulfanylpropanoic acid |

InChI |

InChI=1S/C8H15NO4S/c1-2-13-7(10)3-4-14-5-6(9)8(11)12/h6H,2-5,9H2,1H3,(H,11,12)/t6-/m0/s1 |

InChI Key |

MXBKYMNHGCWNSI-LURJTMIESA-N |

Isomeric SMILES |

CCOC(=O)CCSC[C@@H](C(=O)O)N |

Canonical SMILES |

CCOC(=O)CCSCC(C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Cysteine, S-(3-ethoxy-3-oxopropyl)- typically involves the reaction of L-cysteine with ethyl acrylate under controlled conditions. The reaction proceeds through a Michael addition mechanism, where the thiol group of L-cysteine attacks the double bond of ethyl acrylate, forming the desired product .

Industrial Production Methods

Industrial production of L-Cysteine, S-(3-ethoxy-3-oxopropyl)- often employs biotechnological approaches to avoid the environmental hazards associated with traditional chemical synthesis. These methods include enzymatic biotransformation and fermentation processes, which are more sustainable and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

L-Cysteine, S-(3-ethoxy-3-oxopropyl)- undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to regenerate the thiol group.

Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield disulfides or sulfonic acids, while substitution reactions can produce various derivatives with different functional groups .

Scientific Research Applications

L-Cysteine, S-(3-ethoxy-3-oxopropyl)- has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It plays a role in protein folding and cellular metabolism due to its sulfur-containing thiol group.

Medicine: It is investigated for its potential therapeutic effects, including antioxidant properties and its role in detoxification processes.

Industry: It is used in the production of food additives, cosmetics, and pharmaceuticals.

Mechanism of Action

The mechanism of action of L-Cysteine, S-(3-ethoxy-3-oxopropyl)- involves its thiol group, which can participate in redox reactions and form disulfide bonds. These properties make it essential for protein folding and cellular metabolism. The compound can also act as a sulfur donor in various biochemical pathways, contributing to the synthesis of important biomolecules like coenzyme A and biotin .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Substituent Variations

Key Observations:

- Ethoxy vs.

- Functional Group Impact : Replacement of the ethoxy ester with a carboxylic acid (e.g., S-(3-Carboxypropyl)-L-cysteine) enhances polarity and enzyme-binding affinity, as seen in its inhibition of cystathionine γ-lyase .

- Acetylation Effects: N-Acetylated derivatives (e.g., N-Acetyl-S-(3-amino-3-oxopropyl)-L-cysteine) exhibit improved metabolic stability, making them suitable biomarkers for toxicant exposure .

Key Insights:

- Enzyme Interactions : Cysteine conjugates like S-(Benzothiazolyl)-L-cysteine serve as substrates for β-lyase enzymes, which are critical in the bioactivation of nephrotoxicants . In contrast, S-(3-Carboxypropyl)-L-cysteine acts as an inhibitor of γ-lyase, suggesting divergent roles in sulfur metabolism .

- Disease Associations : S-(1,2-Dicarboxyethyl)-L-cysteine is implicated in cataract pathology, with elevated levels observed during galactose-induced lens opacity .

- Toxicological Relevance: N-Acetyl-S-(3-amino-3-oxopropyl)-L-cysteine is a non-invasive biomarker for acrylamide exposure, reflecting its integration into mercapturic acid pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.